Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H16N2O2S. It is known for its unique structure, which includes a benzothiazole ring fused to a piperidine ring, and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of 1,3-benzothiazole with piperidine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives with different functional groups .
Scientific Research Applications
Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-{[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]carbonyl}piperidine-4-carboxylate: Similar structure but with a pyridine ring instead of a piperidine ring.
2-Mercaptobenzothiazole: A simpler benzothiazole derivative with a thiol group.
Uniqueness
Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is unique due to its combination of a benzothiazole ring with a piperidine ring and a methyl ester group. This structure imparts specific chemical and biological properties that are not observed in simpler benzothiazole derivatives.
Properties
IUPAC Name |
methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNITRJPRKPIOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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